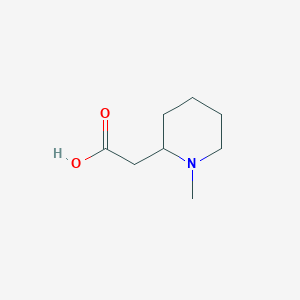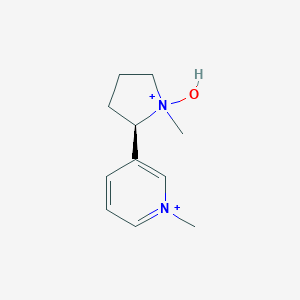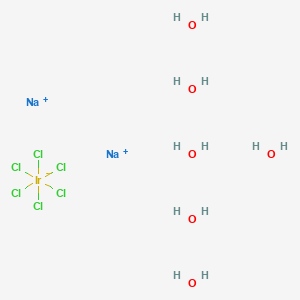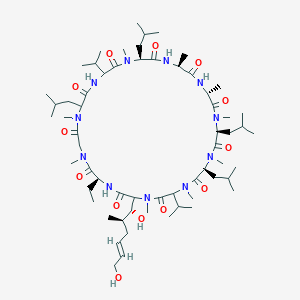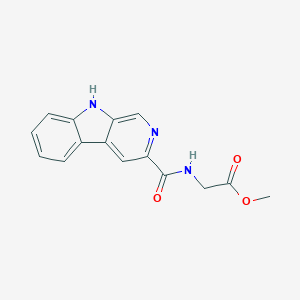
Glycinamide-beta-carboline-3-carboxylate methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycinamide-beta-carboline-3-carboxylate methyl ester (GBCM) is a synthetic compound that has been extensively studied in the field of neuroscience and pharmacology. This molecule is a derivative of beta-carbolines, which are naturally occurring compounds found in various plant species. GBCM has been shown to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.
作用机制
The exact mechanism of action of Glycinamide-beta-carboline-3-carboxylate methyl ester is not fully understood. However, it has been suggested that Glycinamide-beta-carboline-3-carboxylate methyl ester exerts its neuroprotective effects by modulating the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
生化和生理效应
Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurodegenerative diseases. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using Glycinamide-beta-carboline-3-carboxylate methyl ester in lab experiments is its high solubility in water and ethanol, which makes it easy to administer to animals. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have low toxicity and no reported side effects. However, one of the limitations of using Glycinamide-beta-carboline-3-carboxylate methyl ester is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of Glycinamide-beta-carboline-3-carboxylate methyl ester. One potential area of research is the development of Glycinamide-beta-carboline-3-carboxylate methyl ester-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of Glycinamide-beta-carboline-3-carboxylate methyl ester. Additionally, further studies are needed to determine the optimal dosage and administration of Glycinamide-beta-carboline-3-carboxylate methyl ester in animal models.
合成方法
Glycinamide-beta-carboline-3-carboxylate methyl ester is synthesized by the reaction of glycine with beta-carboline-3-carboxylic acid, which is then esterified with methanol. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of Glycinamide-beta-carboline-3-carboxylate methyl ester can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Glycinamide-beta-carboline-3-carboxylate methyl ester has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to enhance cognitive function and memory in animal models.
属性
CAS 编号 |
100009-01-6 |
|---|---|
产品名称 |
Glycinamide-beta-carboline-3-carboxylate methyl ester |
分子式 |
C15H13N3O3 |
分子量 |
283.28 g/mol |
IUPAC 名称 |
methyl 2-(9H-pyrido[3,4-b]indole-3-carbonylamino)acetate |
InChI |
InChI=1S/C15H13N3O3/c1-21-14(19)8-17-15(20)12-6-10-9-4-2-3-5-11(9)18-13(10)7-16-12/h2-7,18H,8H2,1H3,(H,17,20) |
InChI 键 |
KRSQNSNAAQYQQW-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
规范 SMILES |
COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
其他 CAS 编号 |
100009-01-6 |
同义词 |
Gly-b-CCME glycinamide-beta-carboline-3-carboxylate methyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



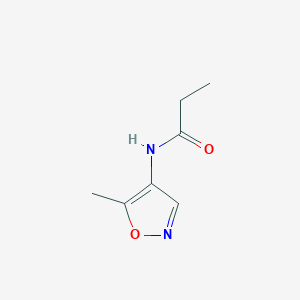
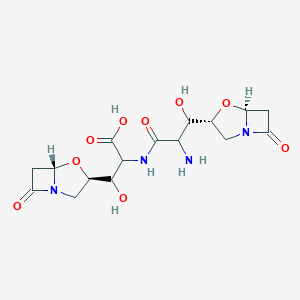
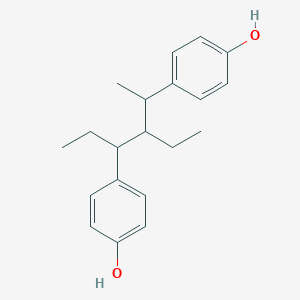
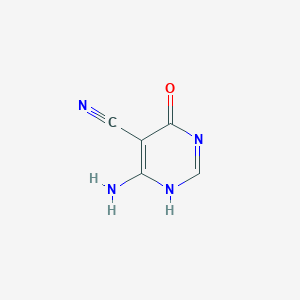
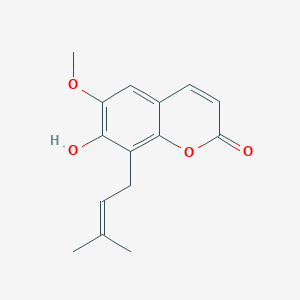
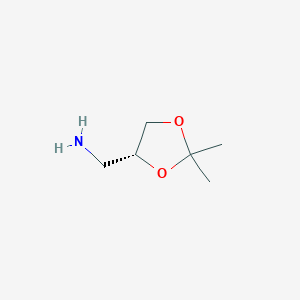
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
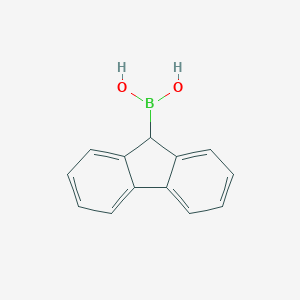
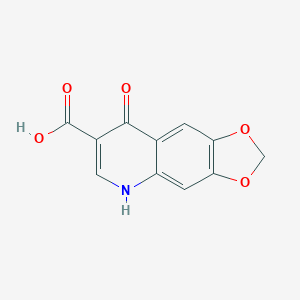
![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)
